An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile (CAS Number: 35982-93-5)
An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile (CAS Number: 35982-93-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related structural analogs to provide a broader context for its chemical and biological properties.
Chemical and Physical Properties
2-Hydroxy-5-phenylnicotinonitrile, also known as 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile, is a solid organic compound. It belongs to the class of nicotinonitrile derivatives, which are characterized by a pyridine ring substituted with a cyano group. The presence of a hydroxyl group gives it the properties of a 2-pyridone, existing in a tautomeric equilibrium between the keto and enol forms.
Table 1: Chemical and Physical Properties of 2-Hydroxy-5-phenylnicotinonitrile and Related Compounds
| Property | 2-Hydroxy-5-phenylnicotinonitrile (CAS: 35982-93-5) | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile |
| CAS Number | 35982-93-5 | 35982-93-5 (analogue) | Not specified |
| Molecular Formula | C₁₂H₈N₂O[1][2] | C₁₈H₁₁ClN₂O | C₁₃H₁₀N₂O |
| Molecular Weight | 196.21 g/mol [1][2] | 318.75 g/mol | 210.23 g/mol |
| Appearance | Solid | White solid | Green-yellow solid |
| Melting Point | Data not available | 270 °C | 265-270 °C |
| Purity | >95% (commercially available)[2] | - | - |
Spectroscopic Data
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data for 2-Hydroxy-5-phenylnicotinonitrile |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and pyridine rings, and a broad singlet for the N-H proton of the pyridone ring. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridine rings, the nitrile carbon (around 115-120 ppm), and the carbonyl carbon of the pyridone (around 160-170 ppm). |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C≡N stretching (around 2220 cm⁻¹), and C=O stretching (around 1650 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis
The synthesis of 2-Hydroxy-5-phenylnicotinonitrile is expected to follow established methods for the preparation of 2-pyridone derivatives. A common and efficient route is the multicomponent reaction involving a chalcone intermediate.
Experimental Protocol: General Synthesis of 2-Oxo-diaryl-dihydropyridine-3-carbonitriles
A widely used method involves the reaction of an appropriately substituted chalcone with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An equimolar mixture of a substituted benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent like ethanol. A catalytic amount of a strong base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting chalcone precipitates and is collected by filtration.
Step 2: Pyridone Ring Formation The synthesized chalcone is then reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base such as piperidine or ammonium acetate in a refluxing solvent like ethanol. The cyclization reaction leads to the formation of the desired 2-pyridone derivative. The product is typically isolated by filtration after cooling the reaction mixture.
Figure 1: General synthesis pathway for 2-Hydroxy-5-phenylnicotinonitrile.
Reactivity
The chemical reactivity of 2-Hydroxy-5-phenylnicotinonitrile is dictated by its functional groups: the 2-pyridone ring, the nitrile group, and the phenyl substituent.
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N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can undergo alkylation or arylation reactions.
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O-Alkylation/Arylation: The hydroxyl group of the pyridone tautomer can also be a site for alkylation or arylation, leading to 2-alkoxy or 2-aryloxynicotinonitrile derivatives.
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Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
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Electrophilic Substitution: The phenyl ring and the pyridine ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
